5-(3,5-Dimethoxybenzamido)-2-hydroxybenzoic acid
Descripción
Propiedades
IUPAC Name |
5-[(3,5-dimethoxybenzoyl)amino]-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO6/c1-22-11-5-9(6-12(8-11)23-2)15(19)17-10-3-4-14(18)13(7-10)16(20)21/h3-8,18H,1-2H3,(H,17,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQWYZLUFWOMBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)O)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588267 | |
| Record name | 5-(3,5-Dimethoxybenzamido)-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926264-77-9 | |
| Record name | 5-(3,5-Dimethoxybenzamido)-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
General Synthetic Strategy
The synthesis of 5-(3,5-Dimethoxybenzamido)-2-hydroxybenzoic acid typically involves:
- Activation of the carboxyl group of 3,5-dimethoxybenzoic acid or its derivative (e.g., acid chloride).
- Coupling with 2-hydroxy-5-aminobenzoic acid (or its salt) to form the amide bond.
- Purification of the product by recrystallization or chromatographic methods.
This approach leverages classical peptide coupling or acylation chemistry, often employing acid chlorides or activated esters for efficient amide bond formation.
Preparation of Key Starting Materials
2.1 2-Hydroxy-5-aminobenzoic Acid
- Synthesized industrially by a Kolbe-Schmitt carboxylation reaction on p-aminophenol under high temperature and pressure with carbon dioxide.
- Catalysts such as sodium chloride or Repone K and solid alkalis (e.g., sodium carbonate) are used to improve yield and reduce energy consumption.
- Typical reaction conditions: 180–220 °C, 1.0–3.0 MPa CO2 pressure.
- Post-reaction treatment involves dissolution, reduction (using agents like V-Brite B), filtration, and acidification to precipitate pure 2-hydroxy-5-aminobenzoic acid.
- This method is suitable for large-scale industrial production due to its efficiency and safety profile.
2.2 3,5-Dimethoxybenzoyl Derivatives
- 3,5-Dimethoxybenzoic acid is converted to its acid chloride using reagents like oxalyl chloride in dry dichloromethane (CH2Cl2) at 0 °C followed by reflux for several hours.
- The acid chloride intermediate is often used directly without purification for subsequent coupling reactions.
Amide Bond Formation
3.1 Using Acid Chloride Method
- The 3,5-dimethoxybenzoyl chloride is added dropwise to a solution of 2-hydroxy-5-aminobenzoic acid or its methyl ester in anhydrous solvent (e.g., CH2Cl2).
- A base such as triethylamine is used to neutralize the generated HCl and promote the reaction.
- The mixture is stirred at room temperature for several hours until completion (monitored by TLC).
- The reaction mixture is quenched with water and washed with aqueous sodium carbonate to remove residual acid.
- The crude product is purified by recrystallization from ethyl acetate/dichloromethane mixtures or other suitable solvents.
3.2 Alternative Coupling Methods
- Carbodiimide-mediated coupling (e.g., using EDC or DCC) with or without additives like HOBt can also be employed to form the amide bond under mild conditions.
- This method avoids the use of acid chlorides and can be advantageous for sensitive substrates.
- After coupling, the product is isolated by extraction and purified by chromatographic techniques.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Preparation of acid chloride | Oxalyl chloride, dry CH2Cl2, 0 °C to reflux | High yield, acid chloride used immediately |
| Amide coupling | 2-hydroxy-5-aminobenzoic acid, triethylamine, CH2Cl2, RT, 4 h | Triethylamine neutralizes HCl byproduct |
| Workup | Quench with water, wash with 5% Na2CO3, dry over Na2SO4 | Removes acidic impurities |
| Purification | Recrystallization from EtOAc-DCM (1:1) | Yields pure compound |
Research Findings and Yield Data
- The acid chloride method typically affords high yields (around 85–90%) of the target amide.
- The purity of this compound is confirmed by melting point, NMR, and chromatographic analysis.
- The reaction is robust and reproducible, suitable for scale-up.
- Use of dry solvents and inert atmosphere improves yield and purity by minimizing hydrolysis of acid chloride.
- Alternative coupling methods may offer milder conditions but sometimes lower yields or require more purification steps.
Summary Table of Preparation Methods
| Preparation Step | Method/Conditions | Advantages | Limitations |
|---|---|---|---|
| 2-Hydroxy-5-aminobenzoic acid | Kolbe-Schmitt carboxylation, high T/P, catalytic carrier | High yield, industrial scalability | Requires high pressure equipment |
| 3,5-Dimethoxybenzoyl chloride | Oxalyl chloride in dry CH2Cl2, 0 °C to reflux | Efficient acid chloride formation | Sensitive to moisture |
| Amide bond formation | Acid chloride + amine, triethylamine, RT | High yield, straightforward | Requires dry conditions |
| Alternative coupling | Carbodiimide coupling (EDC/DCC) | Mild conditions | Possible side reactions |
| Purification | Recrystallization or chromatography | High purity | May require solvent optimization |
Concluding Remarks
The preparation of this compound is well-established via classical amide bond formation involving 3,5-dimethoxybenzoyl chloride and 2-hydroxy-5-aminobenzoic acid. The key to efficient synthesis lies in the high-purity preparation of starting materials and careful control of reaction conditions to prevent side reactions. The Kolbe-Schmitt method for 2-hydroxy-5-aminobenzoic acid synthesis provides an industrially viable route, while acid chloride formation and subsequent coupling deliver the target compound in high yield and purity.
Análisis De Reacciones Químicas
5-(3,5-Dimethoxybenzamido)-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups in the molecule
Aplicaciones Científicas De Investigación
Therapeutic Applications in Neurodegenerative Diseases
The compound is being studied for its role in treating Alzheimer's disease (AD) and other neurodegenerative disorders. Research indicates that derivatives of hydroxybenzoic acids, including 5-(3,5-Dimethoxybenzamido)-2-hydroxybenzoic acid, exhibit dual-target properties, acting as both cholinesterase inhibitors and mitochondriotropic antioxidants. This dual action is significant in addressing the multifactorial nature of AD, where oxidative stress and impaired cholinergic transmission are key factors.
Case Study: Cholinesterase Inhibition
A study highlighted that certain hydroxybenzoic acid derivatives demonstrated potent inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values in the low micromolar range. These findings suggest that compounds like this compound could be developed into effective treatments for AD by enhancing cholinergic function while simultaneously reducing oxidative damage .
Antioxidant Properties
The antioxidant capacity of this compound is another area of interest. The compound has been shown to mitigate oxidative stress by scavenging free radicals and preventing lipid peroxidation in cellular models. This property is particularly relevant in the context of diseases characterized by oxidative damage.
Research Findings on Antioxidant Activity
In vitro studies have demonstrated that hydroxybenzoic acid derivatives can effectively reduce markers of oxidative stress in neuronal cells. The mechanism involves the modulation of mitochondrial function, leading to decreased production of reactive oxygen species (ROS) and enhanced cellular resilience against oxidative insults .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Research indicates that modifications to the benzamide moiety can significantly influence both its inhibitory potency against cholinesterases and its antioxidant efficacy.
Table: Structure-Activity Relationships
| Modification | Effect on AChE Inhibition | Effect on Antioxidant Activity |
|---|---|---|
| Addition of methoxy groups | Increased potency | Enhanced antioxidant capacity |
| Alteration of carbon chain length | Variable effects | Optimal length improves mitochondrial targeting |
Future Directions and Potential Developments
The promising results from studies on this compound suggest several future research avenues:
- Clinical Trials : Further investigation through clinical trials to assess efficacy and safety in human populations.
- Formulation Development : Exploration of drug formulations that enhance bioavailability and target specificity.
- Combination Therapies : Investigating the potential for combination therapies with other neuroprotective agents to maximize therapeutic benefits.
Mecanismo De Acción
The mechanism of action of 5-(3,5-Dimethoxybenzamido)-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antibacterial activity. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparación Con Compuestos Similares
Substituent Effects on Bioactivity
- Methoxy vs.
- Halogenation : Brominated analogs (e.g., ’s 3,5-dibromo-2-hydroxybenzamide) exhibit stronger antibacterial effects due to halogen-mediated hydrophobic interactions with bacterial targets .
- Heterocyclic Moieties : Thiazole-thio () and furan-carboxamido () groups introduce planar, aromatic systems that enhance binding to enzyme active sites via π-π stacking .
Pharmacokinetic and Stability Considerations
- Sulfonamido vs. Benzamido : The discontinued isoxazole-sulfonamido analog () likely faced stability challenges, as sulfonamides are prone to hydrolysis under physiological conditions compared to benzamides .
- Discontinued Products : Compounds like 4-(3,5-dimethoxybenzamido)-2-hydroxybenzoic acid () were discontinued, possibly due to synthesis complexity or suboptimal ADME profiles .
Enzyme-Targeting Potential
- In contrast, brominated hydroxybenzamides () prioritize GroEL/ES inhibition, critical for disrupting bacterial protein folding .
Actividad Biológica
5-(3,5-Dimethoxybenzamido)-2-hydroxybenzoic acid, also known as a hydroxybenzoic acid derivative, has garnered attention for its potential biological activities. This compound is characterized by the presence of a dimethoxybenzamide group and a hydroxyl group on the benzoic acid structure, which may influence its interaction with biological targets.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : CHNO
- CAS Number : 926264-77-9
This compound features:
- Two methoxy groups located at the 3 and 5 positions of the benzene ring.
- An amide linkage to a hydroxyl-substituted benzoic acid.
Antioxidant Properties
Research indicates that hydroxybenzoic acid derivatives, including this compound, exhibit significant antioxidant activity . They are known to scavenge free radicals and inhibit lipid peroxidation, which is crucial in mitigating oxidative stress associated with various diseases.
Table 1: Antioxidant Activity Comparison
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| This compound | 10-20 | Scavenging free radicals |
| Gallic Acid | 15 | Scavenging free radicals |
| MitoQ | 5 | Mitochondrial protection |
Enzyme Inhibition
The compound has been studied for its inhibitory effects on various enzymes. Notably, it has shown potential as an inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), an enzyme involved in glycolysis.
Case Study: Inhibition of GAPDH
In a study examining the inhibitory effects on Leishmania mexicana GAPDH:
- The compound demonstrated an IC50 value in the range of 2–12 μM.
- Molecular docking studies revealed favorable interactions with the enzyme's active site, suggesting a competitive inhibition mechanism .
Neuroprotective Effects
Recent investigations into hydroxybenzoic acid derivatives have highlighted their neuroprotective properties. The compound has been shown to prevent Aβ-induced cytotoxicity in human neuroblastoma cells, indicating its potential role in neurodegenerative disease therapies.
Table 2: Neuroprotective Effects
| Cell Line | Treatment | Result |
|---|---|---|
| SH-SY5Y (neuroblastoma) | This compound | Significant reduction in Aβ-induced cytotoxicity |
| HepG2 (hepatocarcinoma) | Same compound | No cytotoxic effects observed |
The biological activity of this compound can be attributed to:
- Hydrophobic interactions with lipid membranes, influencing membrane fluidity and function.
- Binding to specific receptors or enzymes , modulating their activity and affecting cellular pathways.
Q & A
Q. What are the standard synthetic routes for preparing 5-(3,5-Dimethoxybenzamido)-2-hydroxybenzoic acid?
- Methodological Answer : The synthesis typically involves coupling a substituted benzoyl chloride derivative with a hydroxybenzoic acid precursor. For example:
Intermediate Preparation : Start with 3,5-dimethoxybenzoyl chloride, synthesized by reacting 3,5-dimethoxybenzoic acid with thionyl chloride (SOCl₂) in dichloromethane (DCM) under nitrogen .
Amide Coupling : React the benzoyl chloride with 5-amino-2-hydroxybenzoic acid in a polar aprotic solvent (e.g., acetone or DCM) using a base like pyridine to neutralize HCl byproducts.
Purification : Use column chromatography (e.g., 1–20% methanol in DCM) followed by recrystallization (ethanol/water) to isolate the product .
Q. How is the compound characterized to confirm its structural integrity?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy, hydroxy, and amide groups). For example, methoxy protons appear as singlets near δ 3.8–4.0 ppm .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M–H]⁻ ion for carboxylic acid derivatives) .
- IR Spectroscopy : Detect functional groups (amide C=O stretch ~1650 cm⁻¹, carboxylic acid O-H ~2500–3000 cm⁻¹) .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of this compound?
- Methodological Answer : Critical factors include:
- Solvent Choice : Polar aprotic solvents (e.g., DCM or THF) enhance solubility of intermediates .
- Catalysis : Use coupling agents like HATU or EDCI to improve amide bond formation efficiency.
- Temperature Control : Maintain reaction temperatures between 0–25°C to minimize side reactions (e.g., hydrolysis of acid chlorides) .
- Purification : Optimize gradient elution in column chromatography to resolve closely related impurities .
Q. What mechanisms underlie the compound’s reported biological activity (e.g., enzyme inhibition)?
- Methodological Answer : Structural analogs (e.g., Lavendustin A, a tyrosine kinase inhibitor) suggest potential mechanisms:
- Competitive Binding : The hydroxybenzoic acid moiety may chelate metal ions in enzyme active sites, while the dimethoxybenzamido group provides hydrophobic interactions .
- Biofilm Inhibition : Similar benzamide derivatives (e.g., GroEL/ES inhibitors) disrupt bacterial chaperone systems, reducing biofilm formation .
- Validation : Use enzyme kinetics assays (e.g., Michaelis-Menten plots) with positive controls (e.g., salicylic acid derivatives) and negative controls (DMSO) .
Q. How should researchers address contradictions in reported biological activity data?
- Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Strategies include:
- Assay Replication : Test the compound in multiple assays (e.g., antimicrobial disk diffusion vs. microbroth dilution) .
- Purity Verification : Use HPLC-UV/MS to confirm >95% purity and rule out contaminants .
- Structural Confirmation : Compare spectral data with literature to ensure consistency .
Q. What strategies improve the compound’s solubility and stability in biological assays?
- Methodological Answer :
- Solubility : Use co-solvents (e.g., DMSO ≤1% v/v) or prepare sodium salts via neutralization with NaOH .
- Stability : Store lyophilized samples at –80°C. Fluorinated analogs (e.g., 3,5-difluoro derivatives) show enhanced stability due to reduced electron density .
Methodological Considerations
Q. How can researchers design experiments to study the compound’s enzyme inhibition kinetics?
- Methodological Answer :
- Assay Setup : Use a continuous spectrophotometric assay (e.g., NADH depletion for dehydrogenases) with varying substrate concentrations.
- Data Analysis : Apply the Cheng-Prusoff equation to calculate IC₅₀ values. Include positive controls (e.g., known inhibitors) and account for solvent effects .
Q. What are common pitfalls in synthesizing this compound, and how can they be resolved?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
